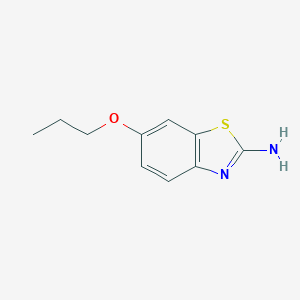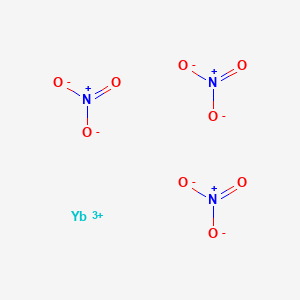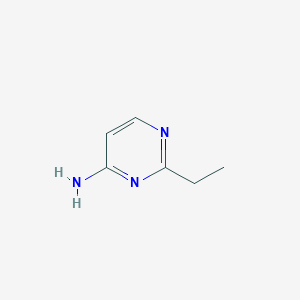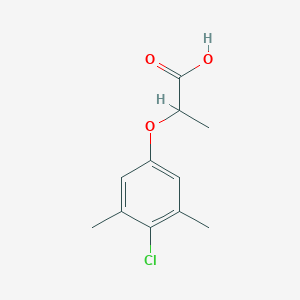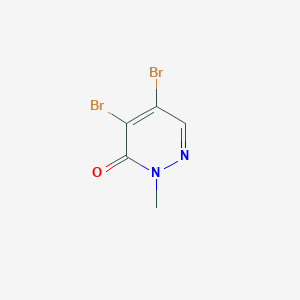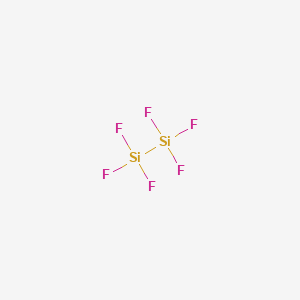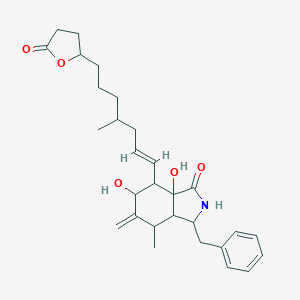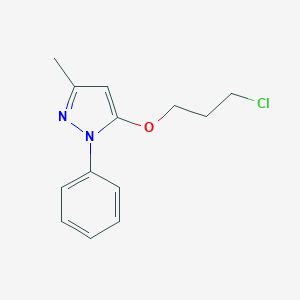
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole, commonly referred to as CPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CPP is a pyrazole-based compound that has been synthesized through various methods, each with its advantages and limitations. CPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
CPP has been shown to selectively inhibit the enzyme cytochrome P450 by binding to the heme iron in the active site of the enzyme. This inhibition results in a decrease in the metabolism of drugs that are substrates for cytochrome P450, leading to an increase in their bioavailability. CPP has also been shown to bind to the GABAA receptor, resulting in anxiolytic effects.
Biochemische Und Physiologische Effekte
CPP has been shown to have various biochemical and physiological effects. It has been shown to increase the bioavailability of drugs that are substrates for cytochrome P450, leading to an increase in their potency. CPP has also been shown to have anxiolytic effects, which may be due to its binding to the GABAA receptor. Additionally, CPP has been shown to have effects on the central nervous system, including sedation and hypothermia.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for use in lab experiments. It is readily available through various synthesis methods, and its unique properties make it a valuable tool in scientific research. However, CPP also has limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
CPP has several potential future directions for scientific research. It may be studied further for its potential applications in the treatment of anxiety disorders and drug addiction. Additionally, CPP may be used as a tool to study the role of cytochrome P450 in drug metabolism and the effects of anxiolytic drugs on the central nervous system. Further research may also be conducted to optimize the synthesis methods of CPP and to explore its potential use in other areas of scientific research.
Synthesemethoden
CPP can be synthesized through various methods, including the reaction of 3-methyl-1-phenylpyrazol-5-ol with 3-chloropropyl bromide in the presence of a base. Another method involves the reaction of 3-methyl-1-phenylpyrazole with 3-chloropropionic acid in the presence of a coupling reagent. These methods have been optimized to produce high yields of CPP, making it readily available for scientific research.
Wissenschaftliche Forschungsanwendungen
CPP has been widely used in scientific research due to its unique properties. It has been used as a selective inhibitor of the enzyme cytochrome P450, which plays a crucial role in drug metabolism. CPP has also been used as a ligand for the GABAA receptor, which is a target for anxiolytic drugs. CPP has been studied for its potential application in the treatment of anxiety disorders and drug addiction.
Eigenschaften
CAS-Nummer |
15083-38-2 |
|---|---|
Produktname |
5-(3-Chloropropoxy)-3-methyl-1-phenylpyrazole |
Molekularformel |
C13H15ClN2O |
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
5-(3-chloropropoxy)-3-methyl-1-phenylpyrazole |
InChI |
InChI=1S/C13H15ClN2O/c1-11-10-13(17-9-5-8-14)16(15-11)12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3 |
InChI-Schlüssel |
ZFDZSSZJHZEVHF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCCCCl)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NN(C(=C1)OCCCCl)C2=CC=CC=C2 |
Andere CAS-Nummern |
15083-38-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



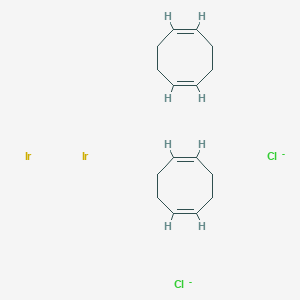

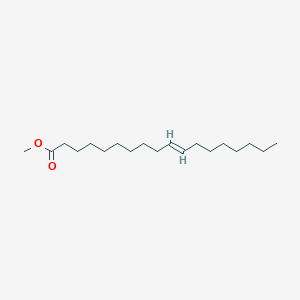
![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)
